

Technical Guide: 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Morpholino-3-(trifluoromethyl)aniline

Cat. No.: B190065

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of **4-Morpholino-3-(trifluoromethyl)aniline**, a unique chemical entity with significant potential in medicinal chemistry and materials science. While a dedicated CAS number for this specific compound is not publicly cataloged, this guide extrapolates its physicochemical properties, proposes a viable synthetic route, and discusses its potential applications based on the well-documented characteristics of its core structural motifs: the morpholinoaniline scaffold and the trifluoromethyl group. The information is synthesized from data on closely related analogues to provide a robust predictive profile for research and development purposes.

Physicochemical and Identity Data

Precise experimental data for **4-Morpholino-3-(trifluoromethyl)aniline** is not readily available. The following table summarizes estimated properties based on structurally similar compounds such as 4-Methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9) and 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8).^{[1][2]} The trifluoromethyl group imparts increased lipophilicity and metabolic stability.^[3]

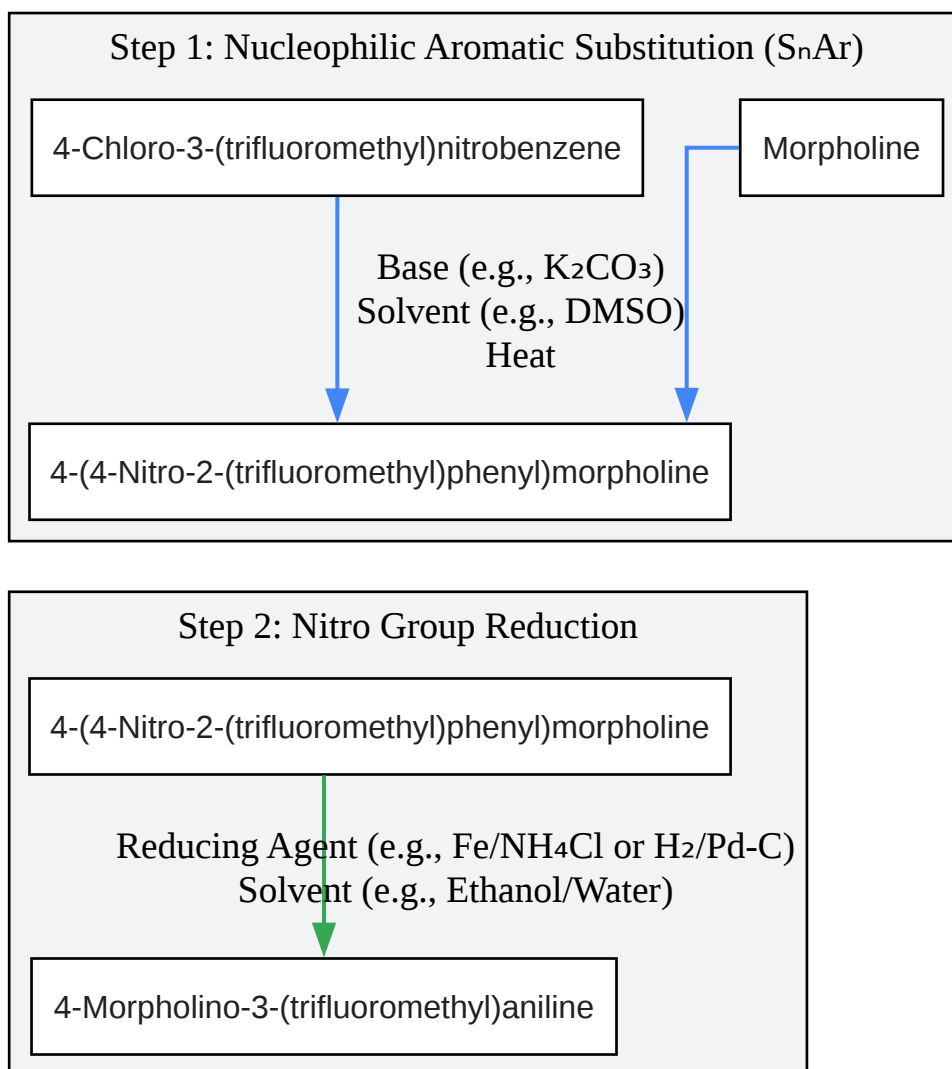
Property	Estimated Value / Information	Source Analogue(s)
CAS Number	Not Assigned	N/A
Molecular Formula	C ₁₁ H ₁₃ F ₃ N ₂ O	-
Molecular Weight	262.23 g/mol	-
Appearance	Predicted: Light yellow to brown solid/liquid	3-Fluoro-4-morpholinoaniline[1][4]
Boiling Point	>200 °C	4-Methyl-3-(trifluoromethyl)aniline[5]
Density	~1.2-1.3 g/cm ³	4-Methyl-3-(trifluoromethyl)aniline[2]
Solubility	Soluble in methanol, DMSO, other organic solvents	3-Fluoro-4-morpholinoaniline, [6] 4-Methyl-3-(trifluoromethyl)aniline[2]
pKa	Estimated ~3-4 (Anilinic Nitrogen)	General aniline chemistry

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis route for **4-Morpholino-3-(trifluoromethyl)aniline** involves a two-step process starting from an activated benzene derivative: 1) Nucleophilic Aromatic Substitution (S_NAr), followed by 2) Reduction of a nitro group.

Proposed Synthesis Pathway

The proposed synthesis begins with 4-chloro-3-(trifluoromethyl)nitrobenzene. Morpholine acts as a nucleophile, displacing the chloride. The resulting nitro-intermediate is then reduced to the target aniline.



[Click to download full resolution via product page](#)

Proposed synthesis of **4-Morpholino-3-(trifluoromethyl)aniline**.

Detailed Experimental Protocol: Nitro Group Reduction (Adapted)

This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.^{[7][8][9]}

Materials and Reagents:

- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine (1.0 eq.)

- Iron powder (Fe) (5.0 eq.)
- Ammonium chloride (NH₄Cl) (1.0 eq.)
- Ethanol (EtOH)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard glassware for organic synthesis

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine in a 4:1 mixture of ethanol and water.
- **Addition of Reagents:** Add iron powder and ammonium chloride to the suspension.
- **Reaction Execution:** Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Work-up:** a. Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. b. Wash the celite pad with ethanol. c. Concentrate the combined filtrate under reduced pressure to remove the ethanol. d. Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x).
- **Purification:** a. Combine the organic layers and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel to yield the final product, **4-Morpholino-3-(trifluoromethyl)aniline**.

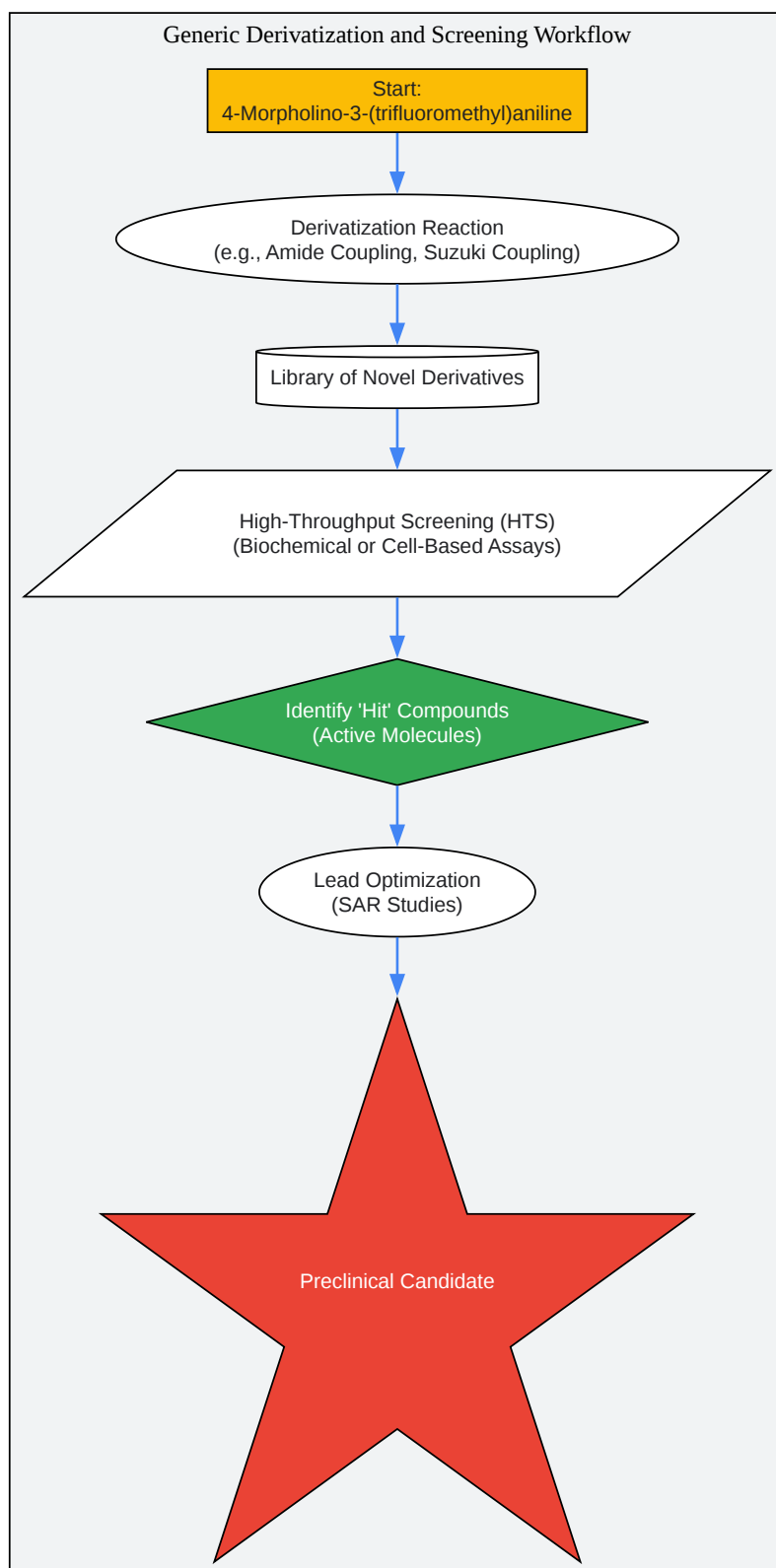
Applications in Research and Drug Development

The title compound is a valuable scaffold for drug discovery due to the synergistic properties of its components.

- **Trifluoromethyl Group:** The $-CF_3$ group is a bioisostere for groups like chlorine and methyl but offers superior metabolic stability and lipophilicity.^[3] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions. This group is a hallmark of many modern pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.^{[3][10]}
- **Morpholinoaniline Scaffold:** The morpholinoaniline core is present in several approved drugs. For instance, the antibiotic Linezolid features a related 3-fluoro-4-morpholinoaniline structure, highlighting the scaffold's ability to be incorporated into potent therapeutic agents.^{[1][11]} Derivatives of morpholinoanilines have shown promise as anticancer and antimicrobial agents.^[12]

Derivatives of **4-Morpholino-3-(trifluoromethyl)aniline** are prime candidates for screening as:

- Kinase inhibitors for oncology applications.
- Novel antibacterial or antifungal agents.^[13]
- Probes for chemical biology to investigate protein-ligand interactions.

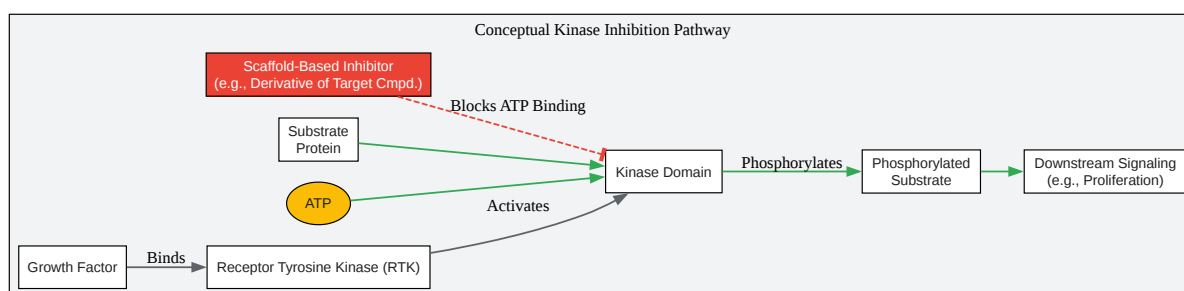


[Click to download full resolution via product page](#)

Workflow for drug discovery using the target scaffold.

Potential Biological Signaling Pathways

While no specific biological target has been validated for this compound, the trifluoromethylaniline scaffold is a common feature in kinase inhibitors.[14] These drugs typically function by competing with ATP for the binding site on a kinase, thereby inhibiting the downstream signaling cascade that can drive cancer cell proliferation.



[Click to download full resolution via product page](#)

Conceptual model of kinase inhibition by a scaffold-based drug.

Analytical Methods

A standard method for the analysis and purity assessment of this compound and its derivatives would be High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

General Gas Chromatography (GC) Protocol

This is a general protocol for analyzing aniline derivatives and can be optimized for the specific compound.[15]

Parameter	Recommended Setting
Column	AT-210 (or similar mid-polarity capillary column), 30m x 0.53mm ID, 1.0 µm film
Carrier Gas	Helium
Inlet Temperature	200 °C
Detector	Flame Ionization Detector (FID)
Detector Temp.	260 °C
Oven Program	Initial 50°C, ramp at 3°C/min to 125°C (hold 5 min), then ramp at 45°C/min to 230°C (hold 5 min)
Injection Mode	Split (e.g., 1:5)
Injection Volume	1.0 µL
Diluent	Dichloromethane or Methanol

Safety and Handling

A specific Safety Data Sheet (SDS) is not available. The following hazard information is inferred from related compounds like 4-Methyl-3-(trifluoromethyl)aniline and 3-Fluoro-4-morpholinoaniline.^{[4][5][16][17]} Handle this compound with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Hazard Category	GHS Classification (Inferred)	Precautionary Statements (Examples)
Acute Toxicity	H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Irritation	H315: Causes skin irritation	P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory	H335: May cause respiratory irritation	P271: Use only outdoors or in a well-ventilated area.

Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]

- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Fluoro-4-(4-morpholino)aniline 93246-53-8 [mingyuanchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 10. jelsciences.com [jelsciences.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. tsijournals.com [tsijournals.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Technical Guide: 4-Morpholino-3-(trifluoromethyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190065#4-morpholino-3-trifluoromethyl-aniline-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com